molecular formula C8H10N2O4 B8763053 Ethyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate CAS No. 4113-98-8

Ethyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate

Cat. No.: B8763053
CAS No.: 4113-98-8
M. Wt: 198.18 g/mol
InChI Key: LMDHQGZJZPNYSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and molecular biology. The ethoxycarbonylmethyl group attached to the uracil moiety enhances its chemical properties, making it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

The synthesis of Ethyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate can be achieved through several methods. One eco-friendly approach involves the regioselective alkylation of uracil derivatives under microwave irradiation. In this method, uracil is reacted with ethyl chloroacetate in the presence of a base such as triethylamine (Et3N) in water as the solvent. The reaction is carried out under microwave irradiation for about 8 minutes, yielding the desired product in moderate to high yields .

Chemical Reactions Analysis

Ethyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The ethoxycarbonylmethyl group can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction:

    Alkylation: The uracil moiety can be further alkylated at different positions to yield a variety of derivatives.

Common reagents used in these reactions include alkyl halides, bases like sodium ethoxide, and oxidizing or reducing agents depending on the desired transformation .

Scientific Research Applications

Ethyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate and its derivatives involves their incorporation into biological systems where they can interfere with nucleic acid synthesis and function. For example, nucleoside analogs derived from this compound can be incorporated into DNA or RNA, leading to chain termination or mutations that inhibit viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Ethyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate can be compared with other uracil derivatives such as:

    5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase, leading to DNA synthesis inhibition.

    1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)uracil: An antiviral agent used in the treatment of herpes simplex virus infections.

    1-(3-C-Ethynyl-β-D-ribo-pentofuranosyl)uracil: A compound with strong antitumor activity against human cancer xenografts.

The uniqueness of this compound lies in its ethoxycarbonylmethyl group, which provides distinct chemical properties and reactivity compared to other uracil derivatives.

Properties

CAS No.

4113-98-8

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

ethyl 2-(2,4-dioxopyrimidin-1-yl)acetate

InChI

InChI=1S/C8H10N2O4/c1-2-14-7(12)5-10-4-3-6(11)9-8(10)13/h3-4H,2,5H2,1H3,(H,9,11,13)

InChI Key

LMDHQGZJZPNYSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=CC(=O)NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A dimethyl sulfoxide solution (150 mL) containing 10.02 g of uracil, 3.3 mL of ethyl bromoacetate, 13.85 g of potassium carbonate and 4.52 g of sodium iodide was stirred at 90° C. for six hours. The reaction mixture was poured over water and the mixture was extracted with chloroform. The extracts were combined, dried over sodium sulfate and concentrated in vacuo. The concentrate was poured over a saturated saline solution, the mixture was extracted with ethyl acetate and the extract was dried over sodium sulfate. After concentration, the resulting residue was recrystallized from ethyl acetate to give 2.30 g of ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-acetate.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.02 g
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Quantity
13.85 g
Type
reactant
Reaction Step Two
Quantity
4.52 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

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